

# Application Notes and Protocols for PF-739 Administration in Non-Human Primates

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-739** is an orally active, non-selective, direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2] Activation of AMPK, particularly in skeletal muscle, has been shown to enhance glucose disposal and lower plasma glucose levels, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[3][4] These application notes provide a comprehensive overview of the preclinical administration of **PF-739** in non-human primates, specifically cynomolgus monkeys, summarizing key quantitative data and detailing experimental protocols to guide further research and development.

## **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **PF-739** observed in male cynomolgus monkeys.

Table 1: Pharmacokinetic Profile of **PF-739** in Cynomolgus Monkeys Following a Single Oral Dose



Parameter	1 mg/kg	3 mg/kg	10 mg/kg
Cmax (ng/mL)	138 ± 29	438 ± 98	1670 ± 350
Tmax (h)	2.0 ± 0.0	2.7 ± 0.6	3.3 ± 0.6
AUCinf (ng*h/mL)	679 ± 109	2450 ± 450	10900 ± 2100
t1/2 (h)	3.2 ± 0.4	3.8 ± 0.5	4.5 ± 0.6

Data presented as mean ± SEM.

Table 2: Pharmacodynamic Effects of **PF-739** on Plasma Glucose and Insulin in Cynomolgus Monkeys

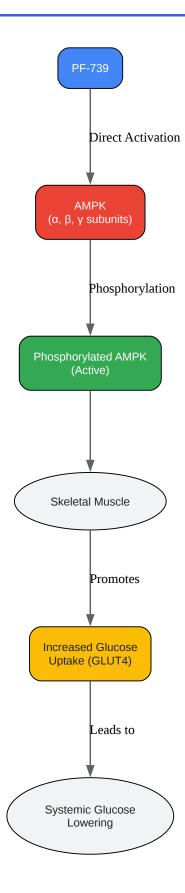
Treatment	Baseline Glucose (mg/dL)	Glucose Change at 4h (%)	Baseline Insulin (µU/mL)	Insulin Change at 4h (%)
Vehicle	85 ± 3	-5 ± 2	15 ± 2	-8 ± 5
PF-739 (3 mg/kg)	87 ± 4	-25 ± 3	16 ± 2	-40 ± 6
PF-739 (10 mg/kg)	86 ± 3	-35 ± 4	14 ± 1	-55 ± 7

<sup>\*</sup>p < 0.05 compared to vehicle. Data presented as mean  $\pm$  SEM.

# **Signaling Pathway**

**PF-739** directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. The diagram below illustrates the simplified signaling pathway initiated by **PF-739**.





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Caption: Simplified signaling cascade of **PF-739**-mediated AMPK activation in skeletal muscle.



## **Experimental Protocols**

The following protocols are based on methodologies reported for the administration of **PF-739** in non-human primates.

## **Animal Model and Housing**

Species: Male Cynomolgus Monkeys (Macaca fascicularis)

Age: 3-5 years

· Weight: 3-5 kg

- Housing: Animals should be housed individually in stainless steel cages in a climatecontrolled facility with a 12-hour light/dark cycle. Standard primate chow and water should be provided ad libitum, except when fasting is required for experiments.
- Acclimation: Animals should be acclimated to the facility and handling procedures for at least two weeks prior to the study.

## **Dosing and Administration**

- Formulation: PF-739 is prepared as a suspension in a vehicle consisting of 0.5% methylcellulose in water.
- Dosing: The compound is administered orally via gavage.
- Dose Volumes: Dose volumes should be calculated based on the most recent body weight of each animal and are typically in the range of 1-5 mL/kg.
- Fasting: Animals should be fasted overnight (approximately 12-16 hours) prior to dosing and for 4 hours post-dose.

## **Pharmacokinetic Study Protocol**

This protocol outlines the procedure for determining the pharmacokinetic profile of **PF-739**.

Caption: Experimental workflow for a pharmacokinetic study of **PF-739** in non-human primates.



### Methodology:

- Animal Preparation: Fast cynomolgus monkeys overnight. Record the body weight of each animal on the day of the study.
- Dosing: Administer a single oral dose of PF-739 at the desired concentrations (e.g., 1, 3, 10 mg/kg).
- Blood Sampling: Collect serial blood samples (approximately 1 mL) from a peripheral vein into tubes containing K2EDTA as an anticoagulant at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.
- Bioanalysis: Determine the plasma concentrations of PF-739 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).

# Pharmacodynamic Study Protocol (Glucose and Insulin Measurement)

This protocol is designed to assess the effect of **PF-739** on plasma glucose and insulin levels.

### Methodology:

- Animal Preparation: Fast cynomolgus monkeys overnight.
- Baseline Sampling: Collect a pre-dose blood sample for baseline glucose and insulin measurements.
- Dosing: Administer a single oral dose of PF-739 or vehicle control.



- Post-dose Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 6, 8 hours).
- Biochemical Analysis:
  - Measure plasma glucose concentrations using a validated enzymatic assay (e.g., glucose oxidase method).
  - Measure plasma insulin concentrations using a validated immunoassay (e.g., ELISA).
- Data Analysis: Calculate the percentage change from baseline for both glucose and insulin
  at each time point and compare the effects of PF-739 to the vehicle control group using
  appropriate statistical methods.

# **Safety and Tolerability**

In the reported studies, **PF-739** was generally well-tolerated in cynomolgus monkeys at the doses tested. No significant adverse clinical signs were observed. Standard toxicological assessments, including clinical observations, body weight measurements, and clinical pathology, should be incorporated into any study design.

### Conclusion

**PF-739** demonstrates a clear pharmacokinetic-pharmacodynamic relationship in non-human primates, with oral administration leading to systemic exposure and a significant reduction in plasma glucose and insulin levels.[3] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of AMPK activators for metabolic disorders. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of **PF-739**.

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